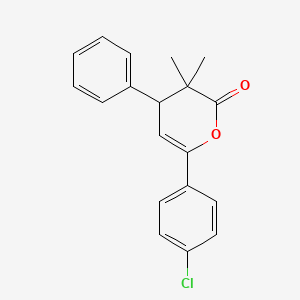
6-(4-Chlorophenyl)-3,3-dimethyl-4-phenyl-3,4-dihydro-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-chlorophényl)-3,3-diméthyl-4-phényl-3,4-dihydro-2H-pyran-2-one est un composé organique synthétique qui appartient à la classe des pyranones. Ce composé se caractérise par sa structure unique, qui comprend un cycle pyranone substitué par des groupes chlorophényle et phényle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 6-(4-chlorophényl)-3,3-diméthyl-4-phényl-3,4-dihydro-2H-pyran-2-one implique généralement la condensation de matières premières appropriées dans des conditions contrôlées. Une méthode courante implique la réaction du 4-chlorobenzaldéhyde avec l’acétophénone en présence d’une base, suivie d’une cyclisation pour former le cycle pyranone. Les conditions réactionnelles incluent souvent l’utilisation de solvants tels que l’éthanol ou le méthanol et de catalyseurs tels que la pipéridine ou l’hydroxyde de sodium.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le procédé est optimisé pour obtenir des rendements et une pureté plus élevés, intégrant souvent des techniques avancées telles que les réacteurs à écoulement continu et les systèmes de synthèse automatisés. Le choix des solvants, des catalyseurs et des conditions réactionnelles est soigneusement contrôlé pour garantir la cohérence et l’efficacité de la production.
Analyse Des Réactions Chimiques
Types de réactions
6-(4-chlorophényl)-3,3-diméthyl-4-phényl-3,4-dihydro-2H-pyran-2-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en alcools ou en alcanes.
Substitution : Les réactions de substitution électrophile et nucléophile peuvent introduire différents groupes fonctionnels dans la molécule.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont fréquemment utilisés.
Substitution : Des réactifs tels que les halogènes (Cl2, Br2) et les nucléophiles (NH3, OH-) sont utilisés dans des conditions appropriées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools.
Applications de la recherche scientifique
6-(4-chlorophényl)-3,3-diméthyl-4-phényl-3,4-dihydro-2H-pyran-2-one a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche est en cours pour explorer son potentiel en tant qu’agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Applications De Recherche Scientifique
6-(4-Chlorophenyl)-3,3-dimethyl-4-phenyl-3,4-dihydro-2H-pyran-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action du 6-(4-chlorophényl)-3,3-diméthyl-4-phényl-3,4-dihydro-2H-pyran-2-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l’application et du contexte d’utilisation spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- 6-(4-bromophényl)-3,3-diméthyl-4-phényl-3,4-dihydro-2H-pyran-2-one
- 6-(4-fluorophényl)-3,3-diméthyl-4-phényl-3,4-dihydro-2H-pyran-2-one
- 6-(4-méthylphényl)-3,3-diméthyl-4-phényl-3,4-dihydro-2H-pyran-2-one
Unicité
6-(4-chlorophényl)-3,3-diméthyl-4-phényl-3,4-dihydro-2H-pyran-2-one est unique en raison de la présence du groupe chlorophényle, qui confère des propriétés chimiques et biologiques distinctes. Cette substitution peut influencer la réactivité, la stabilité et l’interaction du composé avec les cibles biologiques, ce qui en fait un composé précieux pour diverses applications de recherche.
Propriétés
Numéro CAS |
820209-13-0 |
|---|---|
Formule moléculaire |
C19H17ClO2 |
Poids moléculaire |
312.8 g/mol |
Nom IUPAC |
6-(4-chlorophenyl)-3,3-dimethyl-4-phenyl-4H-pyran-2-one |
InChI |
InChI=1S/C19H17ClO2/c1-19(2)16(13-6-4-3-5-7-13)12-17(22-18(19)21)14-8-10-15(20)11-9-14/h3-12,16H,1-2H3 |
Clé InChI |
XBZQZSDLADSLDE-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C=C(OC1=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



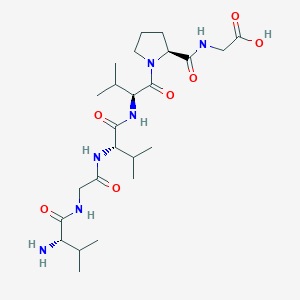

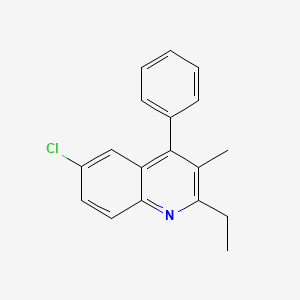
![1-[3-(Methylselanyl)phenyl]ethan-1-one](/img/structure/B12537003.png)
![N-(3-{[3-(3-Methyl-4-nitrosophenyl)propyl]amino}propyl)urea](/img/structure/B12537015.png)
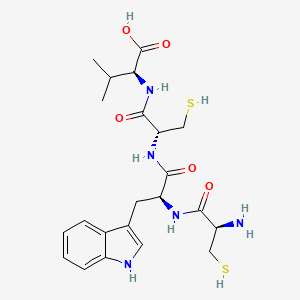
![[3-(Propan-2-yl)phenyl]methanethiol](/img/structure/B12537022.png)
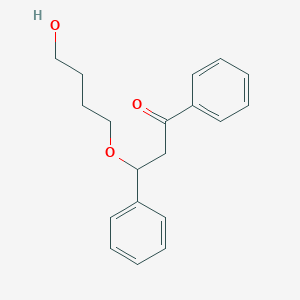


![5-[(4-phenylphenyl)sulfonylmethyl]-2H-tetrazole](/img/structure/B12537048.png)
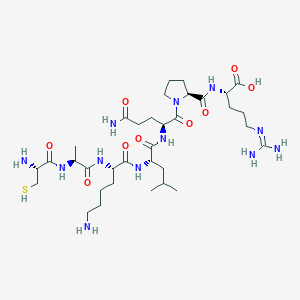
![[4-(2-Methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B12537062.png)
